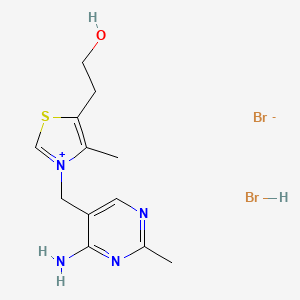
Thiamine bromide, monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiamine bromide, monohydrobromide is a derivative of thiamine, also known as vitamin B1. Thiamine is a water-soluble vitamin that plays a crucial role in carbohydrate metabolism and neural function. This compound is used in various pharmaceutical preparations to treat thiamine deficiency and related conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiamine bromide, monohydrobromide can be synthesized by reacting thiamine with hydrobromic acid. The reaction typically involves dissolving thiamine in water and then adding hydrobromic acid to the solution. The mixture is then neutralized with potassium carbonate to precipitate the this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thiamine bromide, monohydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the most common reactions is the oxidation of thiamine to thiochrome, which is used in the fluorometric determination of thiamine .
Common Reagents and Conditions
Oxidation: Hexacyanoferrate(III) in alkaline solution is commonly used to oxidize thiamine to thiochrome.
Reduction: Thiamine can be reduced using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions with various nucleophiles.
Major Products
Oxidation: Thiochrome
Reduction: Reduced thiamine derivatives
Substitution: Various substituted thiamine derivatives
Aplicaciones Científicas De Investigación
Thiamine bromide, monohydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Used to treat thiamine deficiency, Wernicke-Korsakoff syndrome, and other related conditions.
Industry: Used in the fortification of foods and in the production of dietary supplements.
Mecanismo De Acción
Thiamine bromide, monohydrobromide exerts its effects by being converted into thiamine pyrophosphate, an active coenzyme in the body. Thiamine pyrophosphate is essential for the function of several enzymes involved in carbohydrate metabolism, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase . These enzymes play a critical role in the Krebs cycle, which is vital for energy production in cells .
Comparación Con Compuestos Similares
Similar Compounds
- Thiamine mononitrate
- Thiamine chloride hydrochloride
- Thiamine pyrophosphate
Uniqueness
Thiamine bromide, monohydrobromide is unique due to its specific bromide and hydrobromide components, which may offer different solubility and stability properties compared to other thiamine derivatives . This makes it particularly useful in certain pharmaceutical formulations and analytical applications.
Propiedades
Número CAS |
4234-86-0 |
|---|---|
Fórmula molecular |
C12H18Br2N4OS |
Peso molecular |
426.17 g/mol |
Nombre IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide |
InChI |
InChI=1S/C12H17N4OS.2BrH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1 |
Clave InChI |
BICSXHHXUZPOLW-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




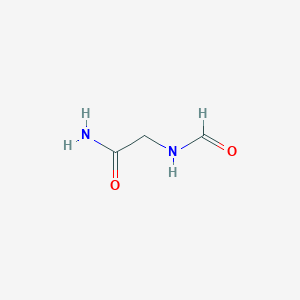

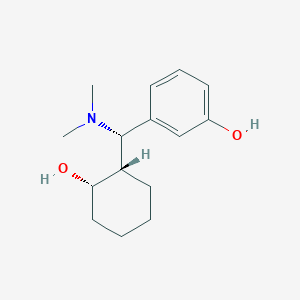
![methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate](/img/structure/B13421559.png)


![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B13421573.png)
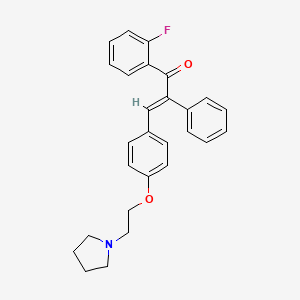
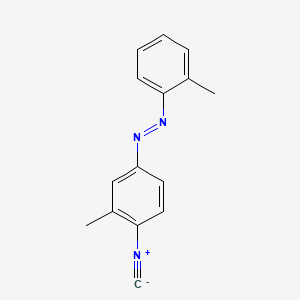

![Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)
![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)
